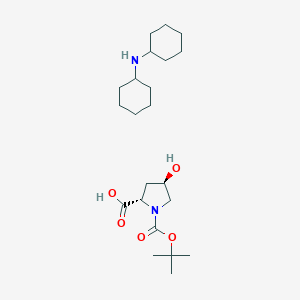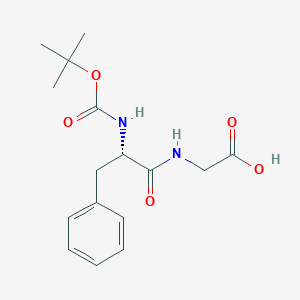
Boc-Phe-Gly-OH
Descripción general
Descripción
Boc-Phe-Gly-OH is a Boc-protected phenylalanyl glycine derivative . It is a self-assembly of N- and C-protected tetrapeptide, and is a protease cleavable linker used for the antibody-drug conjugate (ADC) .
Synthesis Analysis
The synthesis of Boc-Phe-Gly-OH involves environmentally conscious methods. The most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
Molecular Structure Analysis
The molecular formula of Boc-Phe-Gly-OH is C20H28N4O7 . The exact mass is 436.20 and the molecular weight is 436.465 .
Chemical Reactions Analysis
In the chemical synthesis of peptides like Boc-Phe-Gly-OH, it involves repeated condensation reactions and consumes large amounts of organic solvent for only small amounts of peptide product . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
Physical And Chemical Properties Analysis
The molecular weight of Boc-Phe-Gly-OH is 436.5 g/mol . The compound is a white powder with a melting point of 155 - 165 °C .
Aplicaciones Científicas De Investigación
Peptide Chemistry Synthesis
Boc-Phe-Gly-OH is used in peptide chemistry for the esterification reaction to synthesize N-Boc amino acid esters. This process is crucial for creating peptides with specific sequences and properties, which can be used in various research applications, including the development of new drugs .
Neuroprotective Drug Analogs
This compound is also involved in synthesizing tripeptides like H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs. These drugs have the potential to protect nerve cells against damage from diseases such as Alzheimer’s or Parkinson’s .
Promoter for Allylation Reactions
Boc-Phe-Gly-OH acts as a promoter for the allylation of hydrazones and isatin, which are important intermediates in organic synthesis. Allylation is a key step in constructing complex molecules for pharmaceuticals and materials science .
Antibody-Drug Conjugate Linker
A related compound, Boc-Gly-Gly-Phe-Gly-OH, serves as a protease cleavable linker in antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that deliver cytotoxic drugs directly to tumor cells, minimizing damage to healthy tissues .
Environmentally Friendly Peptide Synthesis
Researchers are exploring Boc-Phe-Gly-OH in environmentally balanced peptide synthesis methods using water as a solvent instead of traditional organic solvents. This approach aims to reduce the environmental impact of peptide production .
Nanomedicine Applications
The Phe-Phe motif, which includes compounds like Boc-Phe-Gly-OH, has found applications in nanomedicine. These applications range from drug delivery systems and biomaterials to new therapeutic paradigms, showcasing the versatility of this compound in advanced medical research .
Mecanismo De Acción
Target of Action
It’s known that this compound is a self-assembly of n- and c-protected tetrapeptide . It’s used as a protease cleavable linker in the formation of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
The mode of action of Boc-Phe-Gly-OH involves its function as a linker in ADCs . In the context of ADCs, the Boc-Phe-Gly-OH linker is cleaved by proteases, which are enzymes that break down proteins and peptides . This cleavage allows the drug component of the ADC to be released into the target cell .
Biochemical Pathways
The role of boc-phe-gly-oh as a linker in adcs suggests that it participates in the pathways related to protease activity and drug delivery . The cleavage of the linker by proteases triggers the release of the drug, which can then interact with its target within the cell .
Pharmacokinetics
As a component of adcs, the pharmacokinetics of boc-phe-gly-oh would be closely tied to the properties of the overall adc molecule .
Result of Action
The result of Boc-Phe-Gly-OH’s action is the release of the drug component of an ADC within the target cell . This occurs when the Boc-Phe-Gly-OH linker is cleaved by proteases . The released drug can then exert its therapeutic effect .
Action Environment
The action of Boc-Phe-Gly-OH is influenced by the presence of proteases, which are necessary for the cleavage of the linker . Therefore, the efficacy and stability of Boc-Phe-Gly-OH, and by extension the ADC, may be affected by factors that influence protease activity. These could include the specific cellular environment, the presence of other proteins or inhibitors, and the pH of the environment .
Direcciones Futuras
The future directions of Boc-Phe-Gly-OH and similar compounds involve the development of environmentally conscious chemical synthesis that does not involve organic solvents . The use of unnatural amino acids and peptidomimetics is also being explored to improve the selectivity of protease-cleavable peptide linkers .
Propiedades
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWXIQFTMLYFG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426701 | |
| Record name | Boc-Phe-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe-Gly-OH | |
CAS RN |
25616-33-5 | |
| Record name | Boc-Phe-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)
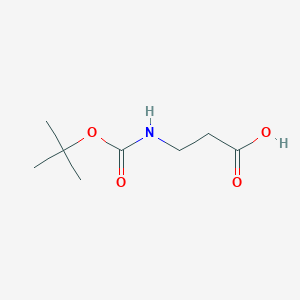
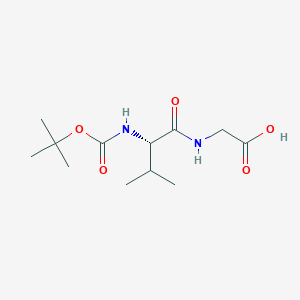
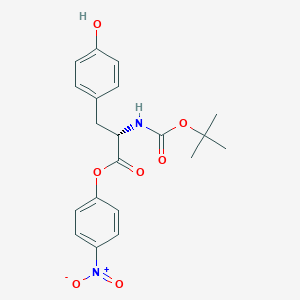
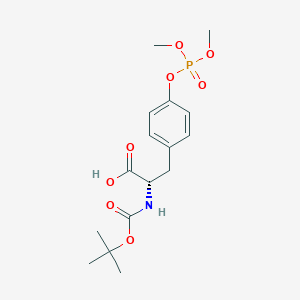
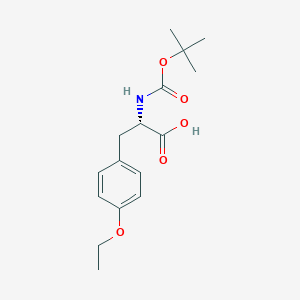
![[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester](/img/structure/B558043.png)

